N-(2-methylphenyl)-N'-(1-naphthyl)urea
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Overview
Description
N-(2-methylphenyl)-N’-(1-naphthyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups This particular compound features a 2-methylphenyl group and a 1-naphthyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-N’-(1-naphthyl)urea typically involves the reaction of 2-methylphenyl isocyanate with 1-naphthylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for N-(2-methylphenyl)-N’-(1-naphthyl)urea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-N’-(1-naphthyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield urea derivatives with additional oxygen-containing functional groups, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-N’-(1-naphthyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-N’-naphthylurea: Similar structure but lacks the methyl group on the phenyl ring.
N-(2-methylphenyl)-N’-phenylurea: Similar structure but lacks the naphthyl group.
N,N’-diphenylurea: Both substituents are phenyl groups.
Uniqueness
N-(2-methylphenyl)-N’-(1-naphthyl)urea is unique due to the presence of both a 2-methylphenyl group and a 1-naphthyl group, which can impart distinct chemical and physical properties compared to its analogs
Properties
CAS No. |
13256-80-9 |
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Molecular Formula |
C18H16N2O |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
1-(2-methylphenyl)-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C18H16N2O/c1-13-7-2-5-11-16(13)19-18(21)20-17-12-6-9-14-8-3-4-10-15(14)17/h2-12H,1H3,(H2,19,20,21) |
InChI Key |
XVNVNRUGPYHNSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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